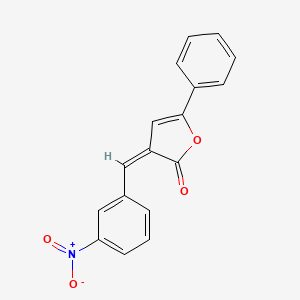![molecular formula C23H26ClNO4 B4984180 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate include the reduction of inflammation, pain, and fever. Additionally, it has been shown to possess significant antimicrobial and antifungal properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its significant antimicrobial and antifungal properties. However, the limitations include the need for further studies to fully understand its biochemical and physiological effects and the potential toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the research on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate. These include:
1. Further studies to fully understand the biochemical and physiological effects of this compound.
2. Development of novel drug formulations based on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate for the treatment of inflammatory diseases, pain, and fever.
3. Investigation of the potential of this compound as an antimicrobial and antifungal agent.
4. Studies on the potential toxicity of this compound and its safety profile.
5. Development of new synthesis methods to improve the yield and purity of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate.
Conclusion:
In conclusion, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, as well as significant antimicrobial and antifungal properties. However, further studies are required to fully understand its biochemical and physiological effects and its potential toxicity.
Synthesemethoden
The synthesis of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the reaction of 2-chlorobenzyl chloride with 4-(cyclohexylamino)phenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-(bromomethyl)phenyl 2-(tert-butoxycarbonylamino)propanoate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess significant antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl 2-[4-(cyclohexylcarbamoyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-16(23(27)28-15-18-7-5-6-10-21(18)24)29-20-13-11-17(12-14-20)22(26)25-19-8-3-2-4-9-19/h5-7,10-14,16,19H,2-4,8-9,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGWGXQRKFYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)
